

Application Notes & Protocols for Electrospinning Polyethylmethacrylate (PEMA) Nanofiber Scaffolds

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Compound of Interest

Compound Name: POLYETHYLMETHACRYLATE

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Introduction

Electrospinning is a versatile and widely used technique for fabricating nanofibrous scaffolds that mimic the native extracellular matrix (ECM), providing a conducive environment for cell adhesion, proliferation, and differentiation. **Polyethylmethacrylate (PEMA)**, a biocompatible and biodegradable polymer, holds significant promise for the development of nanofiber scaffolds for applications in tissue engineering and drug delivery. These application notes provide detailed protocols and quantitative data derived from studies on the closely related polymer, poly(methyl methacrylate) (PMMA), which can serve as a strong starting point for the electrospinning of PEMA. Due to the limited availability of specific data for PEMA, the provided parameters should be considered as a baseline for optimization.

Applications

Electrospun PEMA nanofiber scaffolds have potential applications in:

- **Tissue Engineering:** As scaffolds for bone, cartilage, skin, and neural tissue regeneration, their structure provides support for cell growth and tissue formation.
- **Drug Delivery:** The high surface-area-to-volume ratio of nanofibers allows for efficient loading and controlled release of therapeutic agents.

- **Wound Dressing:** The porous nature of the scaffolds allows for gaseous exchange while protecting the wound from infection.
- **Cell Culture:** Providing a 3D environment for in vitro cell studies that more closely mimics the in vivo state.

Quantitative Data Summary

The following tables summarize quantitative data from studies on electrospun PMMA scaffolds. These values can be used as a reference for expected outcomes with PEMA, though experimental optimization is crucial.

Table 1: Electrospinning Parameters for PMMA Nanofibers

Parameter	Range / Value	Solvent System	Resulting Fiber Diameter (nm)	Reference
Polymer Concentration (wt%)	5 - 15	Chloroform/Acetone	200 - 800	[1]
10 - 30	Dimethylformamide (DMF)	300 - 1000	[2]	
Applied Voltage (kV)	10 - 20	Toluene/Acetone	400 - 1200	[1]
15 - 25	Dichloromethane (DCM)	150 - 600	[3]	
Flow Rate (mL/h)	0.5 - 2.0	DMF/Acetone	500 - 1500	[4]
Collector Distance (cm)	10 - 20	Chloroform/Methanol	300 - 900	[4]

Table 2: Physical and Mechanical Properties of Electrospun PMMA Scaffolds

Property	Value	Notes	Reference
Fiber Diameter (nm)	150 - 1500	Dependent on electrospinning parameters.	[1][3][4]
Pore Size (μm)	1 - 10	Interconnected porous structure.	
Porosity (%)	70 - 90	High porosity is beneficial for cell infiltration and nutrient transport.	[5]
Contact Angle (°)	110 - 140	Electrospun mats are typically hydrophobic.	
Tensile Strength (MPa)	2 - 10	Can be tuned by altering fiber alignment and diameter.	[6]
Young's Modulus (MPa)	50 - 300	Aligned fibers generally exhibit higher modulus.	[6]

Table 3: Cellular Response on PMMA Nanofiber Scaffolds

Cell Type	Assay	Result	Time Point	Reference
Fibroblasts	Cell Adhesion	Increased adhesion on nanofibers vs. films.	24 hours	[7]
Cell Proliferation	Higher proliferation on microfibers vs. nanofibers.	3, 7 days	[4]	
Osteoblasts	Alkaline Phosphatase (ALP) Activity	Enhanced on nano-hydroxyapatite composite scaffolds.	14, 21 days	[2]
Mineralization	Increased calcium deposition on composite scaffolds.	21 days	[2]	
Mesenchymal Stem Cells	Osteogenic Gene Expression (RUNX2, OPN)	Upregulated on stiffer, aligned nanofibers.	7, 14 days	[8]

Experimental Protocols

Protocol 1: Preparation of PEMA Electrospinning Solution

Materials:

- **Polyethylmethacrylate** (PEMA) powder (specify molecular weight)
- Solvent(s): e.g., Dimethylformamide (DMF), Dichloromethane (DCM), Acetone, Chloroform

- Magnetic stirrer and stir bar
- Glass vial

Procedure:

- Weigh the desired amount of PEMA powder to achieve the target concentration (e.g., 10-20 wt%).
- Add the appropriate volume of solvent to the glass vial.
- Slowly add the PEMA powder to the solvent while stirring continuously to prevent clumping.
- Seal the vial and continue stirring at room temperature until the PEMA is completely dissolved. This may take several hours.
- Visually inspect the solution for homogeneity and the absence of undissolved polymer.

Protocol 2: Electrospinning of PEMA Nanofiber Scaffolds

Materials and Equipment:

- PEMA solution
- Syringe with a blunt-end needle (e.g., 22-gauge)
- Syringe pump
- High-voltage power supply
- Collector (e.g., flat plate, rotating mandrel)
- Electrospinning chamber

Procedure:

- Load the PEMA solution into the syringe and mount it on the syringe pump.

- Place the collector at the desired distance from the needle tip (e.g., 15 cm).
- Connect the positive electrode of the high-voltage power supply to the needle and the ground electrode to the collector.
- Set the syringe pump to the desired flow rate (e.g., 1 mL/h).
- Apply the desired voltage (e.g., 15 kV). A Taylor cone should form at the needle tip, and a polymer jet will be ejected towards the collector.
- Continue the electrospinning process until a scaffold of the desired thickness is obtained.
- Carefully detach the nanofiber scaffold from the collector.
- Dry the scaffold under vacuum for at least 24 hours to remove any residual solvent.

Protocol 3: Characterization of PEMA Nanofiber Scaffolds

1. Scanning Electron Microscopy (SEM) for Morphology:

- Mount a small piece of the scaffold on an SEM stub using carbon tape.
- Sputter-coat the sample with a conductive material (e.g., gold-palladium).
- Image the scaffold at various magnifications to observe fiber morphology, diameter, and surface texture.
- Use image analysis software (e.g., ImageJ) to measure fiber diameters from multiple images.

2. Contact Angle Measurement for Wettability:

- Place a small, flat piece of the scaffold on a goniometer stage.
- Dispense a droplet of deionized water onto the scaffold surface.
- Measure the contact angle between the water droplet and the scaffold surface.

3. Tensile Testing for Mechanical Properties:

- Cut rectangular strips of the scaffold with defined dimensions.
- Mount the strips in a universal testing machine.
- Apply a uniaxial tensile load at a constant strain rate until the sample fails.
- Record the stress-strain curve to determine the tensile strength, Young's modulus, and elongation at break.

Protocol 4: In Vitro Cell Culture on PEMA Scaffolds

Materials:

- Sterilized PEMA nanofiber scaffolds
- Cell culture medium appropriate for the cell type
- Desired cell line (e.g., fibroblasts, osteoblasts, mesenchymal stem cells)
- Cell culture plates
- Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

- Sterilize the PEMA scaffolds, for example, by UV irradiation or ethylene oxide treatment.
- Place the sterile scaffolds into the wells of a cell culture plate.
- Pre-wet the scaffolds with cell culture medium for at least 30 minutes before cell seeding.
- Trypsinize and count the cells.
- Seed the cells onto the scaffolds at a desired density (e.g., 1×10^4 cells/cm²).
- Incubate the cell-seeded scaffolds under standard cell culture conditions.

- Change the medium every 2-3 days.

Protocol 5: Assessment of Cell Viability and Proliferation

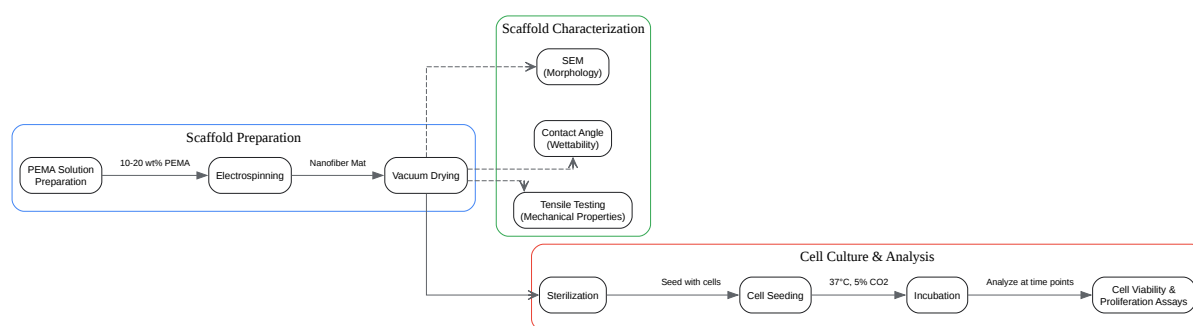
1. Live/Dead Staining:

- At desired time points, wash the cell-seeded scaffolds with phosphate-buffered saline (PBS).
- Incubate with a solution containing calcein-AM (for live cells) and ethidium homodimer-1 (for dead cells) according to the manufacturer's protocol.
- Visualize the stained cells using a fluorescence microscope.

2. MTT or PrestoBlue Assay:

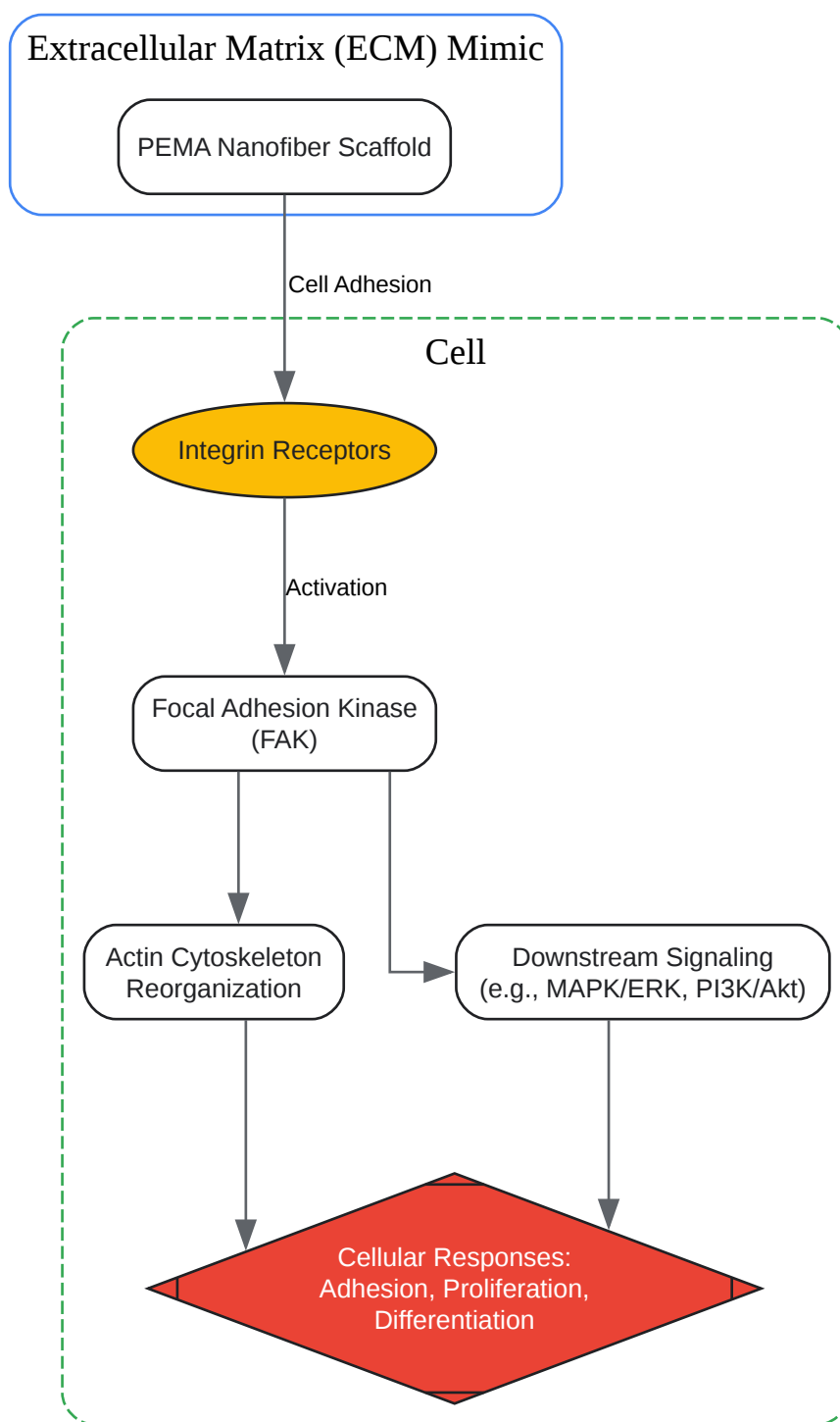
- At desired time points, wash the cell-seeded scaffolds with PBS.
- Add MTT or PrestoBlue reagent diluted in cell culture medium to each well.
- Incubate for the time specified by the manufacturer.
- Measure the absorbance or fluorescence of the solution to quantify metabolic activity, which correlates with cell number.

Visualizations



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Caption: Experimental workflow for PEMA nanofiber scaffold fabrication, characterization, and cell culture.



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Caption: Generalized integrin-mediated signaling pathway for cell-scaffold interactions.

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